Sawamilletin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

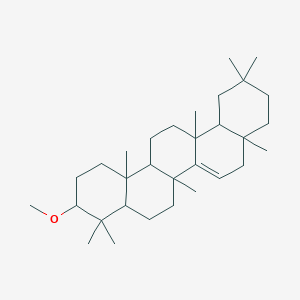

Sawamilletin, also known as crusgallin, belongs to the class of organic compounds known as scalarane sesterterpenoids. These are sesterterpenoids with a structure based on the scalarane backbone. Scalarane is a tetracyclic compound, which is similar the homoandrostane with five methyl groups at the 4-, 4-, 8-, 17-, 17a-positions. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anticancer Activity

Sawamilletin has been identified as having significant anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. A study conducted on the stem bark of M. obtusifolia demonstrated that this compound has an IC₅₀ value greater than 6.8 μg/mL, indicating its potential as an effective agent in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. It may also enhance the efficacy of conventional chemotherapeutic agents, thereby reducing their side effects.

Traditional Medicine Applications

Use in Folk Medicine

In various cultures, particularly in Bangladesh and other regions where Cassia obtusifolia is prevalent, this compound is used in folk medicine for treating ailments such as liver diseases, inflammatory conditions, and as a general tonic. Ethnobotanical surveys have highlighted its use among local practitioners who utilize various parts of the plant for therapeutic purposes .

Bioactivity and Therapeutic Potential

Antimicrobial Properties

this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties, which could be beneficial in conditions such as ischemic stroke and neurodegenerative diseases like Alzheimer's disease. Its anti-inflammatory actions are thought to contribute significantly to these protective effects .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Azam et al., 2016 | This compound isolated from M. obtusifolia showed significant anticancer activity with an IC₅₀ > 6.8 μg/mL | Cancer treatment |

| Abdallah et al., 2016 | Demonstrated antimicrobial activity against multiple bacterial strains | Antibacterial agent |

| Zhao et al., 2017 | Investigated immunomodulatory effects and potential use in food industry | Folk medicine |

Propiedades

Número CAS |

14021-23-9 |

|---|---|

Fórmula molecular |

C31H52O |

Peso molecular |

440.7 g/mol |

Nombre IUPAC |

3-methoxy-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicene |

InChI |

InChI=1S/C31H52O/c1-26(2)18-19-28(5)14-10-22-30(7)15-11-21-27(3,4)25(32-9)13-17-29(21,6)23(30)12-16-31(22,8)24(28)20-26/h10,21,23-25H,11-20H2,1-9H3 |

Clave InChI |

MJIBQQFDNJYZGY-XRDLEVPZSA-N |

SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC)(C)C)C)C)C |

SMILES isomérico |

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)OC)C)C)(C)C |

SMILES canónico |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC)(C)C)C)C)C |

melting_point |

278°C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.